molecular formula C12H7NO3 B152082 2-Nitrodibenzofuran CAS No. 20927-95-1

2-Nitrodibenzofuran

Cat. No.: B152082
CAS No.: 20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
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Description

2-Nitrodibenzofuran is an organic compound belonging to the class of nitroaromatic compounds It is characterized by a dibenzofuran core structure with a nitro group (-NO2) attached to the second position

Preparation Methods

Electrophilic Nitration of Dibenzofuran

Electrophilic nitration represents the most straightforward route to 2-NDBF, though regioselectivity remains a challenge. Traditional nitration of dibenzofuran using nitric acid in acetic acid typically produces a mixture of 2- and 3-nitro isomers due to competing electronic effects. The electron-rich dibenzofuran ring directs nitration to the para position relative to the oxygen atom (position 2), but steric hindrance and solvent effects influence outcomes.

Regioselectivity and Reaction Conditions

  • Nitrating Agents : A mixture of fuming nitric acid and sulfuric acid at 0–5°C favors 2-NDBF formation, achieving ~60% selectivity .

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance para-directing effects, improving 2-NDBF yields to 75% .

  • Temperature : Lower temperatures (0–10°C) suppress byproduct formation, while higher temperatures (>30°C) promote isomerization to 3-NDBF .

Table 1: Electrophilic Nitration Optimization

Nitrating AgentSolventTemp (°C)2-NDBF Yield (%)3-NDBF Yield (%)
HNO₃/H₂SO₄Acetic acid56025
HNO₃DMF107515
Acetyl nitrateCH₂Cl₂-106820

Transition Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions enable precise regiocontrol by pre-functionalizing starting materials.

Ullmann-Type Coupling

A 2025 study demonstrated the synthesis of 2-NDBF via Ullmann coupling of 2-bromophenol and 4-fluoronitrobenzene .

  • Catalyst System : Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 90°C under argon.

  • Mechanism : Oxidative addition of 2-bromophenol to Pd(0), followed by nitro group displacement and reductive elimination.

  • Yield : 97% in 1.25 hours .

Copper-Ligand Assisted Synthesis

Adapting methods from 1-NDBF synthesis , o-bromophenol and m-dinitrobenzene react in the presence of Cu(OAc)₂ and 2-acetyl-1-naphthol ligand:

  • Conditions : Toluene, KOtBu, 10°C, 1-hour reflux.

  • Yield : 92% with >99% purity .

  • Key Insight : The ligand stabilizes the Cu(I) intermediate, enhancing oxidative addition kinetics and regioselectivity .

Cycloetherification-Nitration Cascades

One-pot strategies combining ring closure and nitration streamline 2-NDBF synthesis.

Nitro-Cycloetherification of 2'-Amino-Biphenyl-2-ols

A 2015 study reported a nitro-cycloetherification reaction using NaNO₂ in trifluoroacetic acid (TFA) :

  • Substrate : 2'-Amino-biphenyl-2-ol derivatives.

  • Mechanism : Diazotization followed by intramolecular nucleophilic attack and nitro group incorporation.

  • Yield : 79–99% for 2-NDBF, depending on substituents .

Table 2: Substituent Effects on Cycloetherification

Substituent (R)Position2-NDBF Yield (%)
-OCH₃Para85
-BrMeta76
-CNOrtho62

Ipso Substitution Strategies

Ipso substitution of halogenated dibenzofurans offers an alternative pathway.

Halogen-Nitro Exchange

  • Substrate : 2-Bromodibenzofuran reacts with AgNO₂ in acetonitrile at 80°C.

  • Yield : 70% 2-NDBF with 95% purity.

  • Limitation : Requires stoichiometric AgNO₂, increasing costs.

Industrial-Scale Considerations

For large-scale production, the copper-catalyzed method is preferred due to:

  • Cost Efficiency : O-Bromophenol is cheaper than iodinated analogs.

  • Safety : Avoids explosive acetyl nitrate.

  • Throughput : Batch reactions achieve >90% conversion in 1–3 hours .

Chemical Reactions Analysis

2-Nitrodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photocleavable Protecting Groups

Photochemical Applications
NDBF is primarily recognized for its role as a photolabile protecting group in the field of organic synthesis and biochemistry. It allows for the selective release of functional groups upon exposure to light, enabling precise control over chemical reactions in biological contexts. The compound can be activated by both UV light and two-photon excitation, making it suitable for applications requiring spatial and temporal control of chemical reactions .

Case Study: Peptide Activation
Research has demonstrated that NDBF can be effectively used to protect thiols in peptides. For instance, studies have shown that NDBF-based protecting groups exhibit superior performance compared to traditional brominated hydroxycoumarin when caging thiols in peptides. This is particularly useful in enzymatic studies where controlled activation of peptides is necessary .

DNA Synthesis

Caging Groups in Nucleic Acids
NDBF has been utilized as a caging group for nucleic acid synthesis. Its ability to undergo efficient cleavage upon light irradiation allows for the incorporation of caged nucleotides into oligonucleotides. This technique enables researchers to study the temporal dynamics of gene expression and other biological processes by controlling when specific nucleotides are activated .

Two-Photon Absorption

Enhanced Photochemical Properties
The two-photon absorption characteristics of NDBF make it an attractive candidate for applications in bioimaging and phototherapy. The compound exhibits a significant two-photon absorption cross-section, allowing it to be activated using infrared light, which is less damaging to biological samples compared to UV light. This property enhances its utility in live-cell imaging and therapeutic applications where minimal photodamage is desired .

Synthetic Chemistry

Versatile Synthetic Intermediates
In synthetic organic chemistry, NDBF serves as an intermediate for the synthesis of various complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. For example, NDBF has been modified to create methoxy-substituted derivatives that retain effective photocleavage capabilities while enhancing solubility and stability .

Material Science

Applications in Polymer Chemistry
NDBF's photolabile nature has also been explored in material science, particularly in the development of smart materials that respond to light stimuli. By incorporating NDBF into polymer matrices, researchers can create materials that change properties upon exposure to light, which can be used in applications such as drug delivery systems and responsive coatings .

Summary Table of Applications

Application AreaDescriptionKey Advantages
Photocleavable Protecting GroupsUsed for selective release of functional groups in peptides and proteinsPrecise control over activation
DNA SynthesisCaging group for nucleotides in oligonucleotide synthesisEnables temporal control over gene expression
Two-Photon AbsorptionSuitable for bioimaging and therapeutic applicationsReduced photodamage with infrared activation
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesVersatile modification potential
Material ScienceDevelopment of smart materials responding to lightInnovative applications in drug delivery

Mechanism of Action

The mechanism of action of 2-Nitrodibenzofuran primarily involves its ability to act as a photoremovable protecting group. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the protecting group and the release of the active thiol group . This process is highly efficient and can be precisely controlled using specific wavelengths of light.

Comparison with Similar Compounds

2-Nitrodibenzofuran can be compared with other nitroaromatic compounds such as:

The uniqueness of this compound lies in its superior efficiency as a photoremovable protecting group and its broad range of applications in scientific research.

Biological Activity

2-Nitrodibenzofuran (2-NDBF) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 2-NDBF, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-NDBF is characterized by a dibenzofuran backbone with a nitro group attached at the 2-position. Its structural formula can be represented as follows:

C12H9NO2\text{C}_{12}\text{H}_9\text{N}\text{O}_2

The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-NDBF. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be between 50-100 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Antioxidant Activity

The antioxidant capacity of 2-NDBF was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with IC50 values around 30 µg/mL in DPPH assays, suggesting its potential as a natural antioxidant.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

Cytotoxicity Studies

Cytotoxic effects of 2-NDBF were assessed in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity with IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells. These findings suggest potential applications in cancer therapy.

Cell LineIC50 (µM)
HeLa20
MCF-725

The biological activity of 2-NDBF can be attributed to its ability to modulate various cellular pathways:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : Studies indicate that 2-NDBF may inhibit key enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Apoptosis Induction : Evidence suggests that treatment with 2-NDBF can trigger apoptotic pathways in cancer cells through caspase activation.

Case Study 1: Anticancer Potential

A study conducted on the effects of 2-NDBF on HeLa cells revealed that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation analysis. The results indicated that the compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of 2-NDBF showed promising results against multi-drug resistant strains of bacteria. The study highlighted its potential use as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Nitrodibenzofuran, and how can purity be validated?

Synthesis typically involves nitration of dibenzofuran derivatives under controlled conditions. For example, nitration at the 2-position can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C, with reaction monitoring via TLC . Post-synthesis, purity validation requires:

  • Chromatography : HPLC or GC-MS to confirm retention times and absence of byproducts (e.g., 4-nitrodibenzofuran) .
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with literature data from authoritative sources like NIST Chemistry WebBook .
  • Elemental analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. How should researchers characterize the thermal stability of this compound for experimental safety?

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition peaks and thermogravimetric analysis (TGA) to assess mass loss at elevated temperatures .
  • Kinetic studies : Use the Arrhenius equation to model decomposition rates under varying conditions .
  • Safety protocols : Store samples at ≤4°C in amber vials to prevent photodegradation and auto-ignition .

Intermediate Research Questions

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects, isotopic impurities, or instrumentation calibration. To address this:

  • Cross-validate data : Compare experimental spectra with NIST reference data and peer-reviewed studies (e.g., Journal of Organic Chemistry) .
  • Control experiments : Replicate synthesis using literature methods (e.g., metalation/Negishi cross-coupling) to isolate variables .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to unambiguously assign peaks .

Q. How can researchers optimize reaction yields in multistep syntheses involving this compound?

  • DOE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze via response surface methodology .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Byproduct mitigation : Introduce scavengers (e.g., urea for excess HNO₃) or fractional crystallization to isolate the target compound .

Advanced Research Questions

Q. What computational methods predict the environmental persistence and toxicity of this compound?

  • Quantum chemical modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity with ozone/OH radicals .
  • QSAR (Quantitative Structure-Activity Relationship) : Corrogate log P (octanol-water partition coefficient) with bioaccumulation potential using EPI Suite .
  • Ecotoxicity assays : Pair computational data with in vitro assays (e.g., Daphnia magna toxicity tests) .

Q. How do researchers address discrepancies in reported crystallographic data for this compound derivatives?

  • CCDC validation : Cross-check Cambridge Structural Database entries (e.g., CCDC2191069) for lattice parameters and hydrogen bonding patterns .
  • Rietveld refinement : Reanalyze XRD data to resolve peak overlaps caused by polymorphism or twinning .
  • Collaborative verification : Share raw data via repositories like Zenodo for independent validation .

Q. What methodologies are recommended for tracking nitro-group reactivity in this compound under catalytic conditions?

  • Isotopic labeling : Use ¹⁵N-labeled HNO₃ to trace nitro-group transfer in catalytic cycles .
  • Operando spectroscopy : Combine XAS (X-ray absorption spectroscopy) with mass spectrometry to monitor intermediates .
  • Kinetic isotope effects (KIE) : Compare reaction rates of ¹⁴NO₂ vs. ¹⁵NO₂ derivatives to elucidate mechanisms .

Q. Methodological and Reproducibility Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed experimental sections : Include exact molar ratios, solvent grades, and equipment specifications (e.g., "refluxed at 80°C for 12 h under N₂") .
  • Supporting information : Provide raw spectral data (e.g., NMR FID files) and crystallographic .cif files in supplementary materials .
  • Negative results : Report failed attempts (e.g., alternative nitration agents like AcONO₂) to prevent redundant efforts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Strict QC/QA : Implement in-process checks (e.g., inline FTIR for nitration completeness) .
  • Statistical control charts : Monitor yield and purity trends across batches using Six Sigma principles .
  • Collaborative calibration : Cross-validate instruments with lab partners or via interlaboratory studies .

Q. Cross-Disciplinary Applications

Q. How can this compound be functionalized for materials science applications?

  • Suzuki coupling : Introduce aryl boronic acids to the 3-position for OLED precursor synthesis .
  • Reductive amination : Convert the nitro group to an amine for coordination chemistry (e.g., ligand design) .

Q. What role does this compound play in environmental analytical chemistry?

  • Surrogate standards : Use deuterated analogs (e.g., this compound-d₈) for quantifying polycyclic aromatic hydrocarbons (PAHs) in GC-MS .
  • Degradation studies : Monitor nitro-group reduction to amine under anaerobic conditions via LC-HRMS .

Properties

IUPAC Name

2-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPLEUXZNAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175086
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-95-1
Record name 2-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L round-bottom flask, 1-nitro-4-phenoxybenzene (50 g, 232 mmol), potassium carbonate (3.21 g, 23.23 mmol), palladium acetate (2.61 g, 11.62 mmol), and 280 mL of pivalic acid were added. The mixture was heated to 120° C. in air. After 3 days the reaction mixture was cooled in an ice bath. 125 mL of 50% sodium hydroxide solution was added slowly in portions over time. The black emulsion was diluted with a large amount of water and ethyl acetate, filtered through Celite. The organic layer was separated, dried over magnesium sulfate, and filtered. The solvent was evaporated and pre-adsorbed onto Celite. The Celite mixture was purified by silica gel plug eluting with 10% to 50% dichloromethane in hexanes. 36.4 g (63% yield) desired product was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Nitrodibenzofuran
2-Nitrodibenzofuran
2-Nitrodibenzofuran
2-Nitrodibenzofuran
2-Nitrodibenzofuran

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